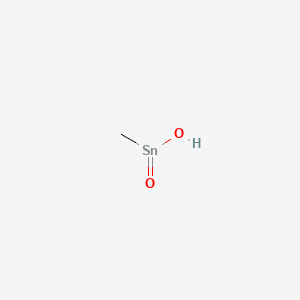
Hydroxymethyloxostannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethyloxostannane is a chemical compound with the molecular formula Sn(OH)CH2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxymethyloxostannane can be synthesized through several methods. One common approach involves the reaction of tin(IV) chloride with formaldehyde in the presence of water. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction can be represented as follows:
SnCl4+CH2O+H2O→Sn(OH)CH2O+4HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Hydroxymethyloxostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Lower oxidation state tin compounds (e.g., SnCl2)
Substitution: Various substituted tin compounds depending on the reagents used.
Scientific Research Applications
Hydroxymethyloxostannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tin-based compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of tin-based catalysts and other industrial chemicals .
Mechanism of Action
The mechanism by which hydroxymethyloxostannane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form complexes with these biomolecules, altering their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Hydroxymethyloxostannane can be compared with other tin-based compounds such as:
Stannous chloride (SnCl2): A commonly used reducing agent.
Stannic oxide (SnO2): Used in various industrial applications.
Trimethyltin chloride (Sn(CH3)3Cl): Known for its neurotoxic effects.
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that other tin compounds may not .
Properties
CAS No. |
753-61-7 |
|---|---|
Molecular Formula |
CH4O2Sn |
Molecular Weight |
166.75 g/mol |
IUPAC Name |
hydroxy-methyl-oxotin |
InChI |
InChI=1S/CH3.H2O.O.Sn/h1H3;1H2;;/q;;;+1/p-1 |
InChI Key |
FVQPYHHKHUVHDR-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















